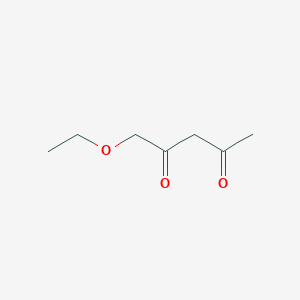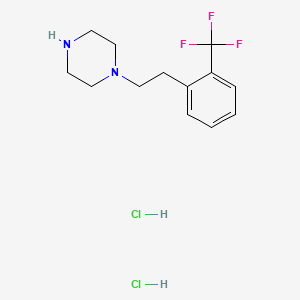
1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride is a compound belonging to the piperazine family, characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety
準備方法
The synthesis of 1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or sulfonyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in various physiological effects . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and interact with intracellular targets.
類似化合物との比較
1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:
1-[3-(Trifluoromethyl)phenyl]piperazine: This compound lacks the ethyl linkage present in this compound, resulting in different chemical and biological properties.
Zuclopenthixol: A piperazine derivative used as an antipsychotic agent, highlighting the diverse therapeutic potential of piperazine compounds.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
94023-00-4 |
|---|---|
分子式 |
C13H19Cl2F3N2 |
分子量 |
331.20 g/mol |
IUPAC名 |
1-[2-[2-(trifluoromethyl)phenyl]ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)12-4-2-1-3-11(12)5-8-18-9-6-17-7-10-18;;/h1-4,17H,5-10H2;2*1H |
InChIキー |
KOWGROODDFYKRS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCC2=CC=CC=C2C(F)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


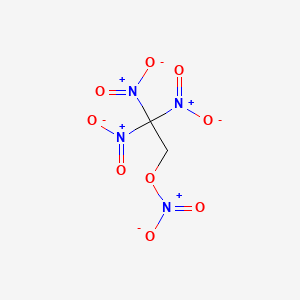
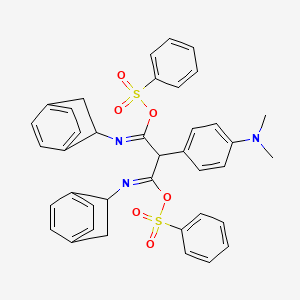
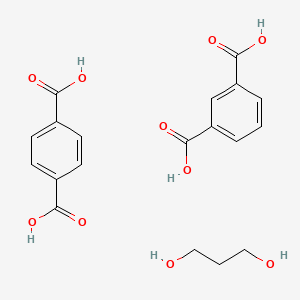
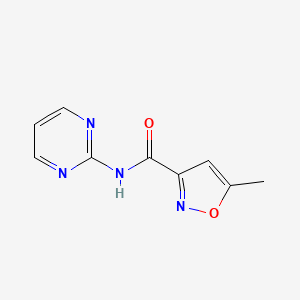
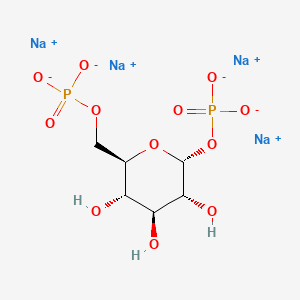



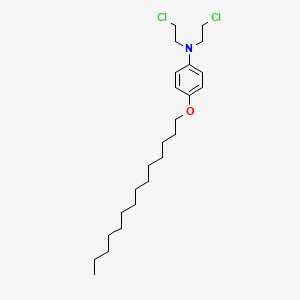
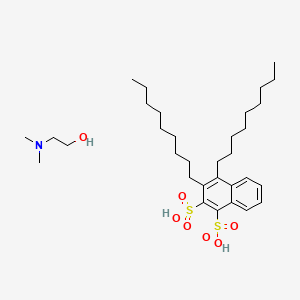


![[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride](/img/structure/B12694663.png)
